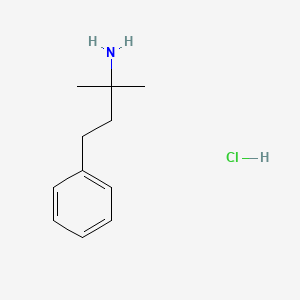
(4-Chloro-2-methoxyphenyl)methanamine
Overview
Description
“(4-Chloro-2-methoxyphenyl)methanamine” is a chemical compound . It is related to other compounds such as “(4-chloro-2-methylphenyl)(3-chlorophenyl)methanamine” and “(4-chloro-2-methylphenyl)(4-chlorophenyl)methanamine” which have been studied for various applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation were synthesized . Another process involved neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in several studies. For example, a compound with a cage-like structure similar to adamantane was reported . Another study reported that a related compound has a monoclinic structure with P21/c space group, and four molecules per unit cell .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a reaction involving 5-chlorosalicyclaldehyde and methylamine in methanol and water was reported .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, a related compound has a molecular weight of 282.17 and is an oil at room temperature . Another related compound is a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid .Scientific Research Applications
Synthesis and Chemical Analysis
Synthesis of Novel Compounds : Research includes the synthesis of novel derivatives using (4-methoxyphenyl)methanamine. One study reported the synthesis of a novel coumarin derivative 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, detailing spectral analysis and resonance assignments using various NMR techniques (Dekić et al., 2020).
Chemical Structural Analysis : Another study involved the synthesis of a compound as a by-product of a catalyzed condensation reaction involving (2-methoxyphenyl)methanamine, demonstrating intricate chemical interactions and structural characteristics (El Glaoui et al., 2010).
Drug Development and Pharmacology
Biased Agonists Research : In pharmacological research, derivatives of (4-methoxyphenyl)methanamine were designed as "biased agonists" of serotonin receptors. These compounds exhibited potential antidepressant-like activity, indicating their significance in developing new antidepressant drugs (Sniecikowska et al., 2019).
Catalytic and Optical Studies : The synthesis of (4-methoxyphenyl)methanamine-based complexes was explored for their luminescent properties and potential in catalysis. This research provides insights into the use of these compounds in materials science and chemistry (Lai et al., 1999).
Environmental and Agricultural Applications
Pesticide Metabolism Studies : A study examined the metabolism of 3-chloro-4-methoxyaniline (a related compound) in soil, providing insights into environmental impacts and degradation pathways of similar chemical compounds (Briggs & Ogilvie, 1971).
Herbicide Research : In the context of agriculture, research has been conducted to understand herbicide runoff and volatilization losses, where related compounds like metolachlor and atrazine are involved. This research aids in understanding the environmental behavior of herbicides and similar chemicals (Gish et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group .
Biochemical Pathways
Similar compounds have been known to affect various metabolic pathways .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may be absorbed and distributed throughout the body .
Result of Action
Similar compounds have been known to cause various biochemical changes in the body .
Action Environment
The action, efficacy, and stability of (4-Chloro-2-methoxyphenyl)methanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity . Additionally, storage conditions such as temperature and exposure to light can impact the compound’s stability .
Safety and Hazards
The safety and hazards of related compounds have been reported. For example, a related compound has hazard statements H302, H315, H318, H335 and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions for the study of “(4-Chloro-2-methoxyphenyl)methanamine” and related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to new applications in various fields such as pharmaceuticals, plant protection products, and antibiotics .
properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFLCGVYVOSCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
896127-80-3 | |
| Record name | (4-chloro-2-methoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)
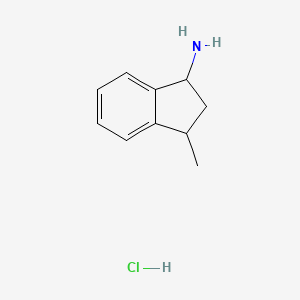
![2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide](/img/structure/B1422434.png)
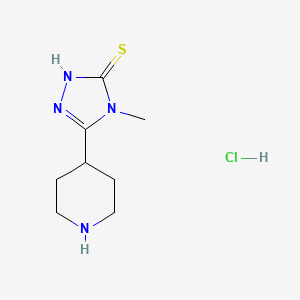
![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)
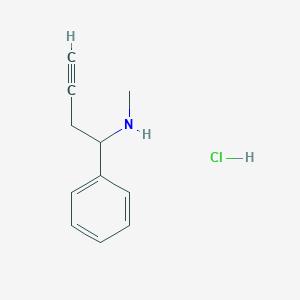
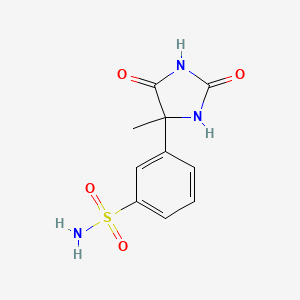

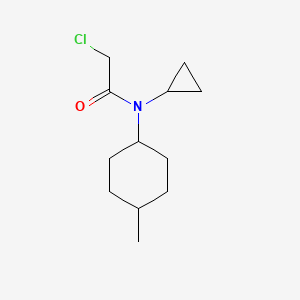
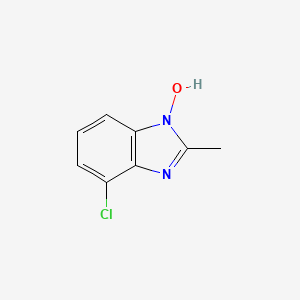
![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride](/img/structure/B1422449.png)
![1-[(1,2,4-Oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1422450.png)
